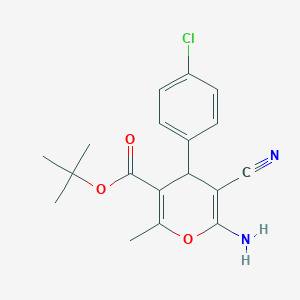

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

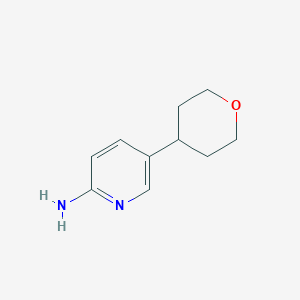

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is a chemical compound with the molecular formula C13H17BO4 . It is also known by other names such as 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid . The compound has a molecular weight of 248.08 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes a benzoic acid group attached to a tetramethyl-1,3,2-dioxaborolan-2-yl group . The InChI string of the compound isInChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H,15,16) . The canonical SMILES string is B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)O . Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.08 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Peptide Modification and Live Cell Labeling

A novel amino acid derivative, 3-(4-(1,2,4,5-tetrazine-3-yl) phenyl)-2-aminopropanoic acid, was synthesized to improve water solubility and ease of synthesis compared to commercially available counterparts. This compound demonstrated excellent stability in biological media and showed potential for cancer cell labeling, peptide modification, and significant biological activity, suggesting broad prospects for bioorthogonal labeling and peptide synthesis (Ni et al., 2015).

Building Blocks for Pseudopeptide Synthesis

The synthesis of novel unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), offers promise as building blocks for peptidomimetics and scaffolds in combinatorial chemistry. These compounds facilitate the synthesis of branched pseudopeptides, illustrating their utility in expanding the toolkit for peptide and protein engineering (Pascal et al., 2000).

Detection of Reactive Oxygen Species

Novel fluorescence probes, 2-[6-(4'-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4'-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), were synthesized to selectively detect highly reactive oxygen species. These probes offer a reliable method for distinguishing specific reactive oxygen species, demonstrating their potential for studying the roles of these species in biological and chemical applications (Setsukinai et al., 2003).

Molecular Structure and Physicochemical Properties

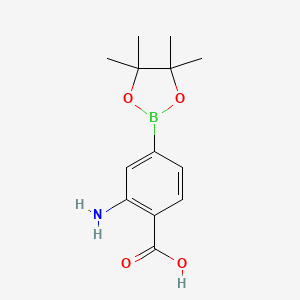

Studies on boric acid ester intermediates, including derivatives of 2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, have provided insights into their molecular structure and physicochemical properties. These studies, utilizing density functional theory (DFT) and crystallographic analysis, reveal their potential in designing novel compounds with specific electronic and structural characteristics (Huang et al., 2021).

Antibacterial Agents

Research into fluorine-containing thiadiazolotriazinones, synthesized from benzoic acid derivatives, highlights their potential as antibacterial agents. These compounds, through structural modification, have shown promising activity, indicating the role of benzoic acid derivatives in developing new antimicrobial therapies (Holla et al., 2003).

Propiedades

IUPAC Name |

2-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-9(11(16)17)10(15)7-8/h5-7H,15H2,1-4H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBBIRUYBPAYAFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2923397.png)

![3-((3-chlorobenzyl)thio)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)pyrazin-2(1H)-one](/img/structure/B2923398.png)

![3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2923402.png)

![3-[2-[(2-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-cyclohexylpropanamide](/img/structure/B2923405.png)

![5-(3-hydroxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2923407.png)

![6-[[4-(3-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2923414.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2923418.png)